5-chloro-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-hydroxynicotinamide
Description
Properties
IUPAC Name |
5-chloro-N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-6-oxo-1H-pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O4/c1-2-25-12-4-3-9(6-18-12)14-21-13(26-22-14)8-20-15(23)10-5-11(17)16(24)19-7-10/h3-7H,2,8H2,1H3,(H,19,24)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWAATYLHDVKGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CNC(=O)C(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-hydroxynicotinamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological activity, particularly focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 364.8 g/mol. The compound features a chlorinated aromatic system and an oxadiazole ring, which are known to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃ClN₄O₃ |
| Molecular Weight | 364.8 g/mol |
| CAS Number | 2034288-75-8 |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Oxadiazole Ring : The oxadiazole moiety can be synthesized through cyclization reactions involving hydrazides and carboxylic acids under dehydrating conditions.
- Preparation of Ethoxypyridine : The ethoxypyridine component is synthesized by ethylation of the corresponding pyridine derivative.
- Coupling Reaction : Finally, the oxadiazole and pyridine derivatives are coupled using a chloromethylation reaction to yield the final product.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of compounds similar to this compound. For instance, compounds containing oxadiazole rings have shown significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the ethoxypyridine moiety may enhance this activity due to its ability to interact with bacterial cell membranes.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell proliferation and survival. Specifically, studies have suggested that such compounds can inhibit key enzymes involved in cancer cell metabolism.
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial growth or cancer cell proliferation.
- Receptor Binding : It may bind to receptors involved in cellular signaling pathways, altering their activity and leading to downstream effects that promote apoptosis or inhibit cell division.
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in a peer-reviewed journal tested various derivatives of oxadiazole against Escherichia coli and Staphylococcus aureus. Results indicated that modifications at the nitrogen positions significantly enhanced antimicrobial efficacy (PMC9915547). -
Anticancer Activity Evaluation :
Another research article explored the effects of similar compounds on human cancer cell lines. It was found that certain derivatives led to a reduction in cell viability through apoptosis induction (source needed).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Carboxamide Groups
- Compound A: N-((3-(6-Ethoxypyridin-3-yl)-1,2,4-Oxadiazol-5-yl)methyl)-1H-Indole-3-Carboxamide (CAS: 1903440-85-6) Key Differences: Replaces the 6-hydroxynicotinamide group with an indole-3-carboxamide. Molecular weight (363.4 g/mol) is higher than the target compound (estimated ~380–390 g/mol), which may influence solubility and permeability .
- Compound B: N-((3-(6-Ethoxypyridin-3-yl)-1,2,4-Oxadiazol-5-yl)methyl)-1-Methyl-1H-Pyrrole-2-Carboxamide (CAS: 2034453-15-9) Key Differences: Substitutes the nicotinamide core with a methyl-pyrrole carboxamide. Molecular weight (327.34 g/mol) is significantly lower, suggesting improved metabolic clearance but reduced target affinity due to smaller size .
Nicotinamide Derivatives with Heterocyclic Modifications
Compound C : N-(4-Fluorophenyl)-6-(3-(5-Methyl-1,2,4-Oxadiazol-3-yl)-Benzylthio)Nicotinamide (37)
- Key Differences : Features a thioether linkage and a 5-methyl-1,2,4-oxadiazole attached to a benzyl group.
- Implications : The thioether group enhances flexibility but may reduce oxidative stability. ESI-MS (m/z = 421.1 [M + H]+) and HPLC purity (80.7%) indicate moderate stability and synthetic yield compared to the target compound .
- Compound D: 5-Chloro-6-Hydroxy-N-(2-(2-Methyl-4-Oxothieno[2,3-d]Pyrimidin-3(4H)-yl)Ethyl)Nicotinamide Key Differences: Replaces the oxadiazole-pyridine unit with a thienopyrimidinone-ethyl chain. Implications: The thienopyrimidinone core introduces sulfur-based hydrogen bonding and π-stacking. The ethyl spacer may improve conformational flexibility but reduce rigidity compared to the oxadiazole-methyl linker in the target compound .
Table 1. Comparative Analysis of Key Features
Physicochemical and Bioactivity Considerations
- Solubility : The 6-hydroxyl group in the target compound increases aqueous solubility compared to ethoxy-substituted analogues (e.g., Compound A and B), which rely on aromatic or lipophilic groups .
- Metabolic Stability: The 1,2,4-oxadiazole ring in the target compound and Compounds A/B resists enzymatic degradation better than the thioether in Compound C or the thienopyrimidinone in Compound D .
- Binding Affinity : The chlorine atom in the target compound may enhance halogen bonding in biological targets, a feature absent in Compounds A, B, and C but present in Compound D .
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of 5-chloro-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-hydroxynicotinamide?
- Methodological Answer : A multi-step synthesis involving (i) condensation of 6-chloropyridin-3-yl precursors with hydrazides, (ii) cyclization to form the 1,2,4-oxadiazole ring under acidic conditions, and (iii) coupling with 6-hydroxynicotinamide derivatives. Key steps include using anhydrous acetonitrile as a solvent for cyclization and recrystallization from ethanol/dichloromethane mixtures to purify intermediates . Yield optimization requires precise stoichiometric control of alkyl halides and temperature gradients during cyclization (e.g., 60–80°C for 12–24 hours) .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Employ X-ray crystallography for definitive structural confirmation. Use SHELXL for refinement of crystallographic data, focusing on resolving disorders in substituents (e.g., vinyl or methyl groups) via occupancy factor adjustments. Hydrogen bonding (N–H⋯N) and π-π stacking interactions should be analyzed to validate supramolecular packing . For labs without crystallography access, high-resolution NMR (1H/13C, COSY, HSQC) combined with IR spectroscopy can confirm functional groups like the oxadiazole ring (C=N stretch at ~1600 cm⁻¹) and hydroxynicotinamide (-OH stretch at ~3200 cm⁻¹) .
Q. What preliminary assays are suitable for screening its bioactivity?
- Methodological Answer : Prioritize in vitro assays targeting nicotinic acetylcholine receptors (nAChRs) due to structural similarity to neonicotinoid derivatives. Use fluorescence-based calcium influx assays in HEK293 cells expressing human nAChR subtypes. For antimicrobial screening, follow CLSI guidelines with microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How can computational modeling elucidate its binding mechanism to nAChRs?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the crystal structure of nAChR (PDB: 2QC1). Focus on the 3-aminomethylpyridine moiety’s interaction with conserved residues (e.g., Trp-148). Validate predictions via molecular dynamics simulations (NAMD/GROMACS) to assess binding stability over 100 ns trajectories. Compare results with neonicotinoid benchmarks like imidacloprid .
Q. What experimental designs address conflicting bioactivity data across studies?
- Methodological Answer : Conduct meta-analyses of dose-response curves to identify outliers. If potency varies between assays, standardize protocols (e.g., cell line selection, incubation time). For example, discrepancies in IC₅₀ values may arise from differences in nAChR subtype expression (α4β2 vs. α7). Use siRNA knockdown models to isolate receptor-specific effects .
Q. How can environmental stability and degradation pathways be assessed?
- Methodological Answer : Perform accelerated degradation studies under varied pH (3–10), UV light, and microbial exposure. Analyze metabolites via LC-HRMS, focusing on cleavage of the oxadiazole ring or hydrolysis of the ethoxy group. Compare degradation kinetics with EPA guidelines for agrochemicals .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
